tert-Butyl (5-bromothiazol-2-yl)(methyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

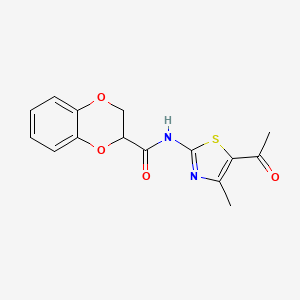

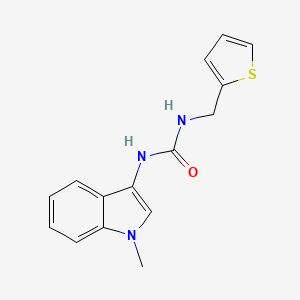

“tert-Butyl (5-bromothiazol-2-yl)(methyl)carbamate” is a chemical compound with the molecular formula C9H14BrN2O2S . It is often stored at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of “tert-Butyl (5-bromothiazol-2-yl)(methyl)carbamate” involves the reaction of 2-amino-5-bromothiazole monohydrobromide with di-tert-butyl dicarbonate (Boc2O) in the presence of 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) and triethylamine . The reaction mixture is stirred at room temperature overnight, then concentrated in vacuo. The residue is stirred in ethyl acetate/heptane (1:10) at room temperature overnight and then filtered. The filtrate is washed with brine, dried, filtered, and concentrated in vacuo to furnish the product .

Molecular Structure Analysis

The InChI code for “tert-Butyl (5-bromothiazol-2-yl)(methyl)carbamate” is 1S/C9H14BrN2O2S/c1-9(2,3)14-8(13)12-5-7-11-4-6(10)15-7/h4,15H,5H2,1-3H3,(H,12,13) .

Physical And Chemical Properties Analysis

“tert-Butyl (5-bromothiazol-2-yl)(methyl)carbamate” is a solid at room temperature . It has a molecular weight of 279.16 . The compound is stored at temperatures between 2-8°C .

Applications De Recherche Scientifique

1. Structural Characterization and Hydrogen Bonding

- A study focused on the synthesis and structural characterization of carbamate derivatives, including tert-butyl (5-bromothiazol-2-yl)(methyl)carbamate. It highlighted the importance of hydrogen bonds in assembling molecules into three-dimensional architectures (Das, Chattopadhyay, Hazra, Sureshbabu, & Mukherjee, 2016).

2. Synthesis and Application in Organic Reactions

- Another research discussed the preparation and reaction properties of tert-butyl carbamate derivatives in organic synthesis, indicating their usefulness in creating complex molecular structures (Padwa, Brodney, & Lynch, 2003).

3. Isomorphous Crystal Structures

- The isomorphous crystal structures of tert-butyl carbamate derivatives were analyzed, focusing on the interaction between hydrogen and halogen bonds on carbonyl groups, which is crucial in crystal engineering (Baillargeon, Rahem, Caron-Duval, Tremblay, Fortin, Blais, Fan, Fortin, & Dory, 2017).

4. Role in Synthesis of Biologically Active Compounds

- The synthesis and optimization of tert-butyl carbamate derivatives for use as intermediates in biologically active compounds were explored. This demonstrates their potential in the pharmaceutical industry (Zhao, Guo, Lan, & Xu, 2017).

5. Antimicrobial Activity

- Research on the antimicrobial activity of tert-butyl carbamate derivatives, indicating their potential in developing new antimicrobial agents, was conducted (Ghoneim & Mohamed, 2013).

6. N-Methylation and Reactivity

- A study on the N-methylation of carbamate derivatives of α-amino acids, including tert-butyl carbamate, showed its selective reactivity, important for chemical synthesis (Easton, Kociuba, & Peters, 1991).

7. Synthetic and Crystallographic Studies

- Synthetic and crystallographic studies of tert-butyl carbamate derivatives provided insights into their molecular structures and potential applications in material science and crystal engineering (Kant, Singh, & Agarwal, 2015).

Safety and Hazards

Mécanisme D'action

Target of Action

It is known to serve as an intermediate in the synthesis of jaspine b, a natural product isolated from sponges. Jaspine B exhibits cytotoxic activity against several human carcinoma cell lines, suggesting that the compound may interact with targets involved in cell proliferation and survival.

Mode of Action

As an intermediate in the synthesis of jaspine B, it is likely that it undergoes further chemical reactions to form the final active compound. The specific interactions with its targets and the resulting changes at the molecular level remain to be elucidated.

Biochemical Pathways

Given its role as an intermediate in the synthesis of jaspine B, it may be involved in pathways related to cell proliferation and survival, particularly in the context of carcinoma cells. The downstream effects of these interactions would likely involve changes in cell growth and viability.

Result of Action

As an intermediate in the synthesis of jaspine b, which exhibits cytotoxic activity against several human carcinoma cell lines, it can be inferred that the compound may have potential anti-cancer effects.

Propriétés

IUPAC Name |

tert-butyl N-(5-bromo-1,3-thiazol-2-yl)-N-methylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O2S/c1-9(2,3)14-8(13)12(4)7-11-5-6(10)15-7/h5H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAZVEDXVLUALRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=NC=C(S1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (5-bromothiazol-2-yl)(methyl)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{1-[(3-fluorophenyl)acetyl]piperidin-4-yl}-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2428434.png)

![N-[(1-Cyclopropylpyrrolidin-3-yl)methyl]-N-[(2,4-dimethylphenyl)methyl]prop-2-enamide](/img/structure/B2428440.png)

![1-(3,4-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2428446.png)

![3-anilino-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylaldehyde O-methyloxime](/img/structure/B2428447.png)

![2-(4-acetyl-2-methoxyphenoxy)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2428450.png)

![6-acetyl-2-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B2428451.png)